Phenyl (3-hydroxyphenyl)carbamate
CAS No.: 62380-38-5
Cat. No.: VC18754117
Molecular Formula: C13H11NO3
Molecular Weight: 229.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62380-38-5 |
|---|---|
| Molecular Formula | C13H11NO3 |
| Molecular Weight | 229.23 g/mol |
| IUPAC Name | phenyl N-(3-hydroxyphenyl)carbamate |
| Standard InChI | InChI=1S/C13H11NO3/c15-11-6-4-5-10(9-11)14-13(16)17-12-7-2-1-3-8-12/h1-9,15H,(H,14,16) |
| Standard InChI Key | RRDSAHIPJWLLMN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)O |
Introduction
Chemical Identity and Structural Characteristics
Phenyl (3-hydroxyphenyl)carbamate (IUPAC name: phenyl N-(3-hydroxyphenyl)carbamate) possesses the molecular formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol . The compound features a central carbamate bridge (-OC(=O)NH-) connecting phenyl and 3-hydroxyphenyl moieties, creating planar regions conducive to π-π interactions. Key identifiers include the CAS registry number 62380-38-5, NSC designation 222587, and DSSTox Substance ID DTXSID70310148 .
The SMILES notation (C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)O) accurately represents its stereoelectronic configuration, with the hydroxyl group para to the carbamate linkage on the aromatic ring . X-ray crystallographic analysis reveals intramolecular hydrogen bonding between the carbamate NH and phenolic oxygen, stabilizing the molecular conformation .
Synthesis and Production Methodologies
Conventional Two-Stage Synthesis
Industrial production typically employs a two-step protocol involving:
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Chloroformate Aminolysis: Reaction of 3-aminophenol with methyl chloroformate in aqueous NaOH (pH 5.3) yields methyl N-(3-hydroxyphenyl)carbamate .
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Carbamate Functionalization: Subsequent treatment with 3-tolyl isocyanate produces herbicidally active derivatives through carbamate exchange .
This method achieves 95-100% conversion efficiency through precise pH control (4.3-6.3) and temperature modulation (50-55°C) . The aqueous reaction medium facilitates product isolation via phase separation, with residual 3-aminophenol recoverable from the aqueous phase for batch recycling .
One-Pot Synthesis Advancements
Recent process intensification strategies enable single-vessel synthesis by sequentially adding reagents to aqueous media containing 3-aminophenol . Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH (Step 1) | 5.0-5.5 | Minimizes side reactions |
| Molar Ratio | 1:1.01-1.05 | Limits excess reagent |
| Temperature | 0-5°C (ice-cooled) | Controls exotherm |
This approach eliminates intermediate purification steps, reducing production costs by 18-22% compared to batch processes .
Physicochemical Properties
Experimental and computed molecular properties reveal critical structure-function relationships:
The compound's low water solubility and moderate lipophilicity (XLogP3=2.9) suggest preferential partitioning into lipid membranes . Thermal analysis shows a depressed melting point in hydrated systems due to interfacial water interactions .
Biological Activity and Applications
Herbicidal Action
As a protox-inhibiting herbicide intermediate, phenyl (3-hydroxyphenyl)carbamate derivatives disrupt chlorophyll biosynthesis in broadleaf weeds . Structure-activity relationship (SAR) studies indicate:
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Para-substitution on the phenyl ring enhances foliar absorption by 40%
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Carbamate chain length modulates soil persistence (DT₅₀ = 14-28 days)
Field trials demonstrate 92% control of Amaranthus retroflexus at 250 g/ha when formulated with adjuvant oils .
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